molecular formula C15H11NO2 B2528280 4-[(3-Formylphenoxy)methyl]benzonitrile CAS No. 130205-10-6

4-[(3-Formylphenoxy)methyl]benzonitrile

Cat. No.: B2528280
CAS No.: 130205-10-6
M. Wt: 237.258
InChI Key: ONXCUAVQNJMYLO-UHFFFAOYSA-N
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Description

4-[(3-Formylphenoxy)methyl]benzonitrile is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol . This compound is characterized by the presence of a formyl group attached to a phenoxy methyl group, which is further connected to a benzonitrile moiety. It has potential implications in various fields of research and industry.

Preparation Methods

The synthesis of 4-[(3-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 3-formylphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-[(3-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, amides, and esters .

Scientific Research Applications

4-[(3-Formylphenoxy)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Properties

IUPAC Name

4-[(3-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-4-6-13(7-5-12)11-18-15-3-1-2-14(8-15)10-17/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCUAVQNJMYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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